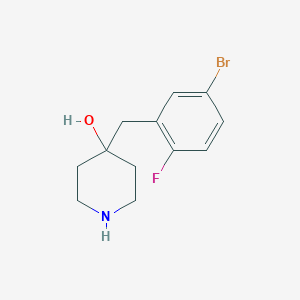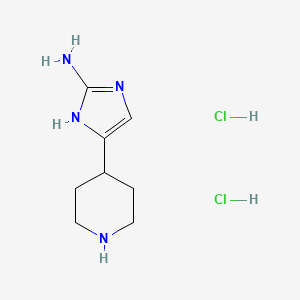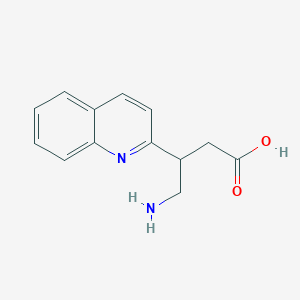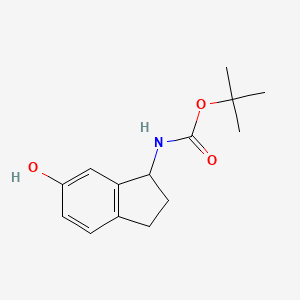![molecular formula C5H13NOS B13550667 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is an organic compound with the molecular formula C5H13NOS It features a sulfanyl group attached to an aminoethyl chain, which is further connected to a methoxyethane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane typically involves the reaction of 2-methoxyethanol with 2-aminoethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino or sulfanyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines and thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxyethane moiety may also contribute to the compound’s overall reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide: Similar structure but with a different functional group.
2-[(2-Aminoethyl)sulfanyl]-1-methyl-1H-imidazole: Contains an imidazole ring instead of a methoxyethane moiety.
2,2′-(2,2-Propanediyldisulfanediyl)diethanamine: Features a disulfide linkage.
Uniqueness
1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane is unique due to the presence of both an aminoethyl and a methoxyethane group, which imparts distinct chemical properties and reactivity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C5H13NOS |
|---|---|
分子量 |
135.23 g/mol |
IUPAC 名称 |
2-(2-methoxyethylsulfanyl)ethanamine |
InChI |
InChI=1S/C5H13NOS/c1-7-3-5-8-4-2-6/h2-6H2,1H3 |
InChI 键 |
YMWKGGLSUMXMFZ-UHFFFAOYSA-N |
规范 SMILES |
COCCSCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)

![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)

![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)


![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)

